3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxybutenyl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzopyran core, which can be derived from commercially available starting materials.
Hydroxybutenyl Group Introduction: The hydroxybutenyl group is introduced through a series of reactions, including aldol condensation and reduction. The reaction conditions often involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated hydroxybutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydroxybutyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy group.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: The compound may interact with enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutanoic acid: Similar in structure but lacks the benzopyran core.
4-Hydroxycoumarin: Contains a similar benzopyran structure but with different substituents.
Warfarin: A well-known anticoagulant that also contains a benzopyran core.
Uniqueness
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is unique due to its specific hydroxybutenyl substitution, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
653597-76-3 |
---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
3-[(3R)-3-hydroxybut-1-enyl]isochromen-1-one |
InChI |
InChI=1S/C13H12O3/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13(15)16-11/h2-9,14H,1H3/t9-/m1/s1 |
InChI-Schlüssel |
DTXUIAMWHHGGPB-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C=CC1=CC2=CC=CC=C2C(=O)O1)O |
Kanonische SMILES |
CC(C=CC1=CC2=CC=CC=C2C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.